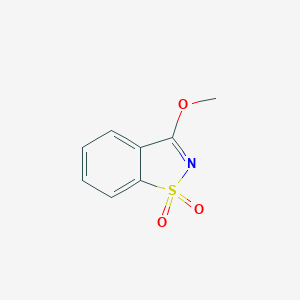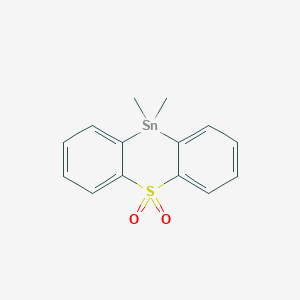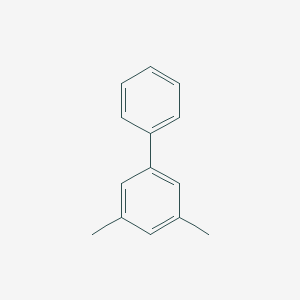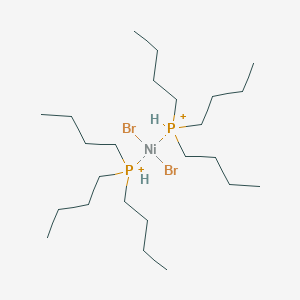![molecular formula C13H21NO4S2 B100657 2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate CAS No. 19143-03-4](/img/structure/B100657.png)
2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as TBET or TBEA and is used as a reagent in the synthesis of other chemical compounds. The purpose of
Wirkmechanismus
The mechanism of action of 2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate is not fully understood. However, it has been suggested that it may act as a reducing agent and a scavenger of reactive oxygen species. This compound may also interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate has been shown to have antioxidant properties and may protect cells from oxidative stress. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new applications for this compound, such as in the study of protein-ligand interactions. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate.
Conclusion:
In conclusion, 2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate is a chemical compound that has been synthesized for various scientific research applications. It has antioxidant, anti-inflammatory, and potential anticancer properties. The synthesis method is relatively simple, and the compound is readily available for research purposes. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate involves the reaction of p-tolyl chloride and 2-aminoethanethiol in the presence of a base such as sodium hydroxide. The reaction mixture is then further treated with sulfuric acid to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate has been used as a reagent in the synthesis of other chemical compounds such as fluorescent dyes and bioconjugates. It has also been used in the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound has been used in the study of protein-protein interactions and as a probe for the detection of reactive oxygen species.
Eigenschaften
CAS-Nummer |
19143-03-4 |
|---|---|
Produktname |
2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate |
Molekularformel |
C13H21NO4S2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-methyl-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-3-12(10-14-8-9-19-20(15,16)17)18-13-6-4-11(2)5-7-13/h4-7,12,14H,3,8-10H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
UMYBPPKHPCFENY-UHFFFAOYSA-N |
SMILES |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)C |
Kanonische SMILES |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)C |
Synonyme |
2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)











